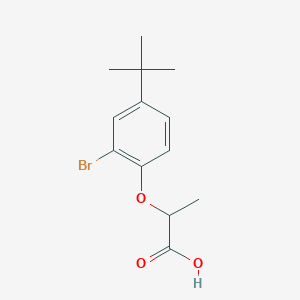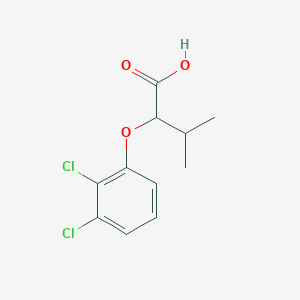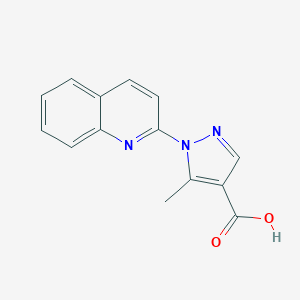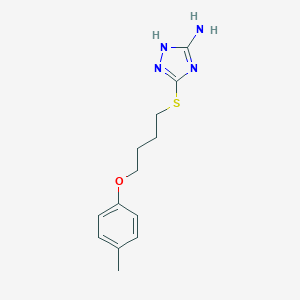
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a multi-step process that involves the use of different reagents and catalysts. The synthesis method is crucial in determining the purity and yield of the final product.
作用機序
The mechanism of action of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
実験室実験の利点と制限
The advantages of using 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide in lab experiments include its potential pharmacological properties, low toxicity, and ease of synthesis. However, the limitations include the need for optimization of reaction conditions to obtain high yields and purity of the final product.
将来の方向性
There are several future directions for the study of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide. These include further studies on its pharmacological properties, optimization of the synthesis method to improve yield and purity, and testing of the compound in clinical trials for the treatment of various diseases. Other future directions include the development of new analogs of the compound with improved pharmacological properties and the study of its mechanism of action at the molecular level.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized through a multi-step process that involves the use of different reagents and catalysts. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Further studies are needed to fully understand the mechanism of action of the compound and to optimize the synthesis method to improve yield and purity.
合成法
The synthesis of 4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide involves a multi-step process that includes the use of different reagents and catalysts. The initial step involves the reaction of 3-phenyl-5-hydroxyisoxazole with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with allyl bromide in the presence of potassium carbonate. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal in the presence of p-toluenesulfonic acid. The yield and purity of the final product depend on the optimization of the reaction conditions.
科学的研究の応用
4-(allyloxy)-N-(3-phenylisoxazol-5-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
N-(3-phenyl-1,2-oxazol-5-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) |
InChIキー |
ZMCKVXCJIIVYLU-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
正規SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)





![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)
![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)